Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate
Description
Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate is a brominated thiazole derivative featuring a benzo[d][1,3]dioxole (piperonyl) substituent. Its structure combines a thiazole core with a bromine atom at position 2, a methyl ester at position 5, and a benzodioxolymethyl group at position 2. This compound is of interest in medicinal chemistry due to the bioactivity often associated with thiazole and benzodioxole moieties, including antimicrobial and anticancer properties .
Properties
Molecular Formula |
C13H10BrNO4S |
|---|---|
Molecular Weight |
356.19 g/mol |
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-ylmethyl)-2-bromo-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10BrNO4S/c1-17-12(16)11-8(15-13(14)20-11)4-7-2-3-9-10(5-7)19-6-18-9/h2-3,5H,4,6H2,1H3 |
InChI Key |
ZWSJMKDDFXTABM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)Br)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Hantzsch Thiazole Synthesis with Subsequent Functionalization
Steps :
- Synthesis of methyl 2-aminothiazole-5-carboxylate :
Bromination at position 2 :
Advantages :
Limitations :
- Requires strict control of bromination regioselectivity.
Method 2: Cross-Coupling Approach
Steps :
- Synthesis of methyl 4-bromo-2-bromothiazole-5-carboxylate :
Advantages :
Limitations :
- Requires anhydrous conditions and specialized catalysts.
Method 3: Direct Alkylation of Preformed Thiazole
Steps :
- Synthesis of methyl 2-bromothiazole-5-carboxylate :
- C4-lithiation and alkylation :
Advantages :
Limitations :
- Low yields due to competing side reactions.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | Cyclization, bromination, alkylation | 60–65% | Moderate | High |
| Cross-Coupling | Dual bromination, Kumada coupling | 50–55% | High | Moderate |
| Direct Alkylation | Bromination, lithiation | 45–50% | Low | Low |
Optimization Strategies
- Bromination : Use NBS instead of Br₂ for better regiocontrol.
- Alkylation : Replace DMF with DMSO to enhance reaction rates.
- Purification : Employ column chromatography (hexane/EtOAc, 7:3) to isolate the target compound.
Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
One of the primary reactions that methyl 4-(benzo[d] dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate can undergo is nucleophilic substitution due to the presence of the bromine atom. This reaction can be facilitated by various nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.
Example Reaction:
Esterification Reactions
The carboxylic acid group in methyl 4-(benzo[d] dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate can participate in esterification reactions with alcohols under acidic conditions. This reaction is crucial for synthesizing esters that may exhibit enhanced biological activity.
Example Reaction:
Bromination Reactions
Further bromination can occur at other positions on the thiazole ring or the aromatic system, depending on the reaction conditions and the presence of additional reagents. This can lead to derivatives with increased reactivity or altered biological properties.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Potential
Recent studies have indicated that compounds with similar structural motifs to methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate exhibit significant antidiabetic activity. For instance, benzodioxole derivatives have been synthesized and evaluated for their inhibitory effects on α-amylase, an enzyme critical in carbohydrate metabolism. The findings revealed that certain derivatives demonstrated IC50 values as low as 2.57 µg/mL, highlighting their potential as effective therapeutic agents for managing diabetes and obesity-related conditions .
1.2 Anticancer Activity
The thiazole moiety present in this compound is known for its role in developing anticancer agents. Compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. Research indicates that modifications to the thiazole structure can enhance its efficacy and selectivity towards cancer cells, making it a promising scaffold for drug development .
1.3 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thiazole derivatives have been reported to possess antibacterial and antifungal properties. The presence of the benzo[d][1,3]dioxole group may further enhance these effects due to its electron-rich nature, which can interact favorably with microbial targets .
Agrochemical Applications
2.1 Pesticidal Activity
Compounds featuring the thiazole and dioxole frameworks are being explored for their pesticidal properties. The unique chemical structure of this compound may confer specific modes of action against pests while minimizing toxicity to non-target organisms . This is particularly relevant in the development of environmentally friendly pesticides.
2.2 Herbicidal Properties
Research into herbicides has identified thiazole derivatives as effective agents against various weed species. The ability of this compound to inhibit specific biochemical pathways in plants makes it a candidate for further exploration in agricultural applications .
Material Science Applications
3.1 Organic Electronics
The electronic properties of compounds like this compound suggest potential applications in organic electronics. Research has shown that materials containing dioxole units can exhibit desirable conductivity and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .
3.2 Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This is particularly useful in developing high-performance composites for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares structural motifs with several brominated thiazole-carboxylates and benzodioxole-containing derivatives. Key analogs and their similarities are summarized below:
Notes:
- Benzodioxole Substitution : The presence of the benzodioxolymethyl group in the target compound enhances hydrophobicity (logP ~3.5 estimated) compared to simpler analogs like Methyl 2-bromothiazole-5-carboxylate (logP ~2.1) .
- Bromine Position : Bromine at position 2 (as in the target compound) versus position 5 (e.g., Methyl 5-bromothiazole-2-carboxylate) alters electronic properties and reactivity.
Physicochemical Properties
Patent and Application Landscape
- Antibacterial Agents : Derivatives of benzo[d][1,3]dioxole-methyl thiazoles are patented as antibacterials, highlighting the therapeutic relevance of this structural class .
- Synthetic Intermediates : Brominated thiazole-carboxylates are often intermediates in drug discovery, e.g., for kinase inhibitors or antimicrobials .
Biological Activity
Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and case studies.
Chemical Structure:
- Molecular Formula: C13H10BrNO4S
- Molecular Weight: 356.19 g/mol
- CAS Registry Number: 53066459
The compound features a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities.
Synthesis
This compound can be synthesized through a multi-step process involving the bromination of thiazole derivatives followed by esterification with methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)carboxylate. This method has been optimized for yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound could serve as a potential antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound at concentrations of 10 µM resulted in a significant reduction in cell viability (approximately 70% in HeLa cells after 48 hours) compared to untreated controls.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it was found to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurodegenerative disease treatment.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Butyrylcholinesterase | 30 |
This suggests that this compound may have potential applications in treating Alzheimer's disease.
Q & A
Q. What are the common synthetic routes for Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reductive amination with sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) under acidic conditions (e.g., acetic acid) is effective for coupling benzodioxole-containing amines to bromothiazole intermediates . Microwave-assisted synthesis (e.g., 100–150°C for 10–30 minutes) improves reaction efficiency and purity, as demonstrated in benzodioxole-imine derivatives . Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), stoichiometric ratios (1:1.2 amine:aldehyde), and purification via reversed-phase (RP) flash chromatography or HPLC .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Key peaks include the benzodioxole methylene protons (δ 4.25–4.50 ppm, singlet) and the thiazole ring protons (δ 7.50–8.00 ppm). The methyl ester group appears as a singlet at δ 3.80–3.90 ppm .
- IR Spectroscopy : Ester carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ confirm functional groups .
- HRMS : Exact mass matching within 2 ppm error validates molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₁BrNO₄S: 348.9702) .
Advanced Research Questions
Q. What strategies are employed to analyze and resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected coupling patterns or missing peaks) are resolved by:
- 2D NMR (COSY, HSQC) : Correlating proton-proton and proton-carbon connectivity to confirm substituent positions on the thiazole ring .
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, as shown for related benzodioxole-thiazole compounds (e.g., COD Entry 7119063, space group I 1 2/a 1) .
- Isotopic Labeling : Using deuterated solvents or 13C-enriched reagents to clarify ambiguous signals .
Q. How does the bromothiazole moiety influence reactivity in cross-coupling reactions for structural diversification?
Methodological Answer: The 2-bromo substituent on the thiazole acts as a leaving group, enabling:
- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to introduce aromatic groups (e.g., replacing Br with phenyl or heteroaryl groups) .
- Buchwald-Hartwig Amination : Substitution with amines to generate thiazole-amine derivatives for SAR studies .
Reactivity is enhanced by ligands like XPhos and bases such as Cs₂CO₃ in toluene at 80–100°C .
Q. What in vitro models are appropriate for evaluating anticancer potential, and how are cytotoxicity assays designed?
Methodological Answer:
- Cell Lines : Use human cancer lines (e.g., MDA-MB-231 breast cancer, SK-MEL-28 melanoma) and non-cancerous controls (e.g., MRC-5 fibroblasts) to assess selectivity .
- MTT Assay : Incubate cells with 0.1–100 µM compound for 48–72 hours. Measure IC₅₀ values via absorbance at 570 nm, normalized to DMSO controls .
- Apoptosis Markers : Validate mechanisms using flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
Q. How can computational methods predict interactions with biological targets like cholinesterases?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Dock the compound into the active site of butyrylcholinesterase (BuChE; PDB ID 1P0I). Key interactions include π-π stacking with Trp82 and hydrogen bonding with His438 .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns to assess conformational changes in the enzyme-ligand complex .
Q. What crystallographic techniques address disorder phenomena in X-ray structure determination?
Methodological Answer:
- Disorder Refinement (SHELXL) : Split atomic positions and apply restraints to occupancy ratios for overlapping moieties (e.g., benzodioxole methylene groups) .
- Low-Temperature Data Collection (150 K) : Reduce thermal motion artifacts, as demonstrated for COD Entry 7119063 (R-factor = 0.0538) .
- TWINABS Correction : Apply scaling and absorption corrections to improve data quality in twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
